molecular formula C7H8N2O B056553 4-Pyridinecarboxamide, N-methyl- CAS No. 6843-37-4

4-Pyridinecarboxamide, N-methyl-

Cat. No.: B056553
CAS No.: 6843-37-4
M. Wt: 136.15 g/mol
InChI Key: PLWAKFARFCNHJO-UHFFFAOYSA-N
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Description

4-Pyridinecarboxamide, N-methyl-, also known as N-methylisonicotinamide, is a derivative of isonicotinamide. It is a pyridine-based compound with the molecular formula C7H8N2O. This compound is characterized by the presence of a carboxamide group attached to the fourth position of the pyridine ring, with an additional methyl group attached to the nitrogen atom of the carboxamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxamide, N-methyl- can be achieved through several methods. One common approach involves the reaction of isonicotinic acid with methylamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

On an industrial scale, the production of 4-Pyridinecarboxamide, N-methyl- may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxamide, N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

4-Pyridinecarboxamide, N-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxamide, N-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Pyridinecarboxamide, N-methyl- can be compared with other similar compounds such as isonicotinamide and nicotinamide:

    Isonicotinamide: Similar structure but lacks the N-methyl group.

    Nicotinamide: An isomer with the carboxamide group in the 3-position.

The uniqueness of 4-Pyridinecarboxamide, N-methyl- lies in its specific structural features and the resulting chemical and biological properties that differentiate it from its analogs.

Properties

IUPAC Name

N-methylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-8-7(10)6-2-4-9-5-3-6/h2-5H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWAKFARFCNHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218554
Record name 1-Methylisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6843-37-4
Record name 1-Methylisonicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC87279
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87279
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methylisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methylisonicotinamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEV857ZE95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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